molecular formula C14H14N2OS B5859987 1-Methyl-3-(2-phenoxyphenyl)thiourea

1-Methyl-3-(2-phenoxyphenyl)thiourea

Cat. No.: B5859987
M. Wt: 258.34 g/mol
InChI Key: KULZGDIVYIKWID-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-phenoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, giving them unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-phenoxyphenyl)thiourea can be synthesized through a condensation reaction between amines and carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .

Industrial Production Methods: Industrial production of thiourea derivatives typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.

    Reduction: Reduction reactions can convert thioureas to corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfinic acids, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-phenoxyphenyl)thiourea involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit protein kinase C, an enzyme crucial for cancer cell proliferation. Additionally, it inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates inflammatory responses. These actions contribute to its anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(2-phenoxyphenyl)thiourea stands out due to its unique combination of a methyl group and a phenoxyphenyl group, which enhances its biological activity and specificity compared to other thiourea derivatives.

Properties

IUPAC Name

1-methyl-3-(2-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-15-14(18)16-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULZGDIVYIKWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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